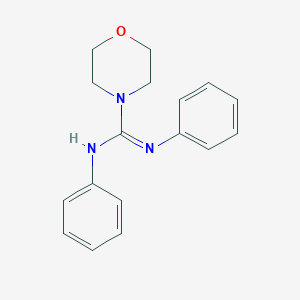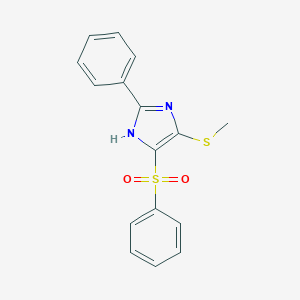
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide, also known as DC121, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. In neuroscience, 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has been used as a tool to study the role of certain proteins in the brain, such as G protein-coupled receptors. 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been studied as a potential inhibitor of various enzymes, including carbonic anhydrase and metalloproteinases, which are involved in a range of physiological processes.
作用机制
The mechanism of action of 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been shown to bind to certain G protein-coupled receptors, which are involved in a range of physiological processes.
Biochemical and Physiological Effects
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to induce cell death in cancer cells and inhibit tumor growth. In neuroscience, 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has been used to study the role of certain proteins in the brain, and has been shown to modulate certain neurotransmitter systems. 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been shown to inhibit the activity of certain enzymes, which can have a range of physiological effects.
实验室实验的优点和局限性
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to inhibit specific enzymes and proteins. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide, including the development of new anticancer drugs based on its structure and activity, the exploration of its potential as a tool for neuroscience research, and the investigation of its effects on other physiological processes. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide and its potential toxicity.
合成方法
The synthesis of 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide involves the reaction of 3-chloromethylpyridine with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through crystallization or column chromatography. This method has been optimized to achieve high yields and purity of 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide.
属性
产品名称 |
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide |
|---|---|
分子式 |
C12H10Cl2N2O2S |
分子量 |
317.2 g/mol |
IUPAC 名称 |
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-11-4-3-10(6-12(11)14)19(17,18)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 |
InChI 键 |
DSZPKPTVMYNCGH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6-Dimethyl-3-(4-methylphenyl)-2-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B258889.png)
![5,6-dimethyl-N-(2-methylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258890.png)



![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)
![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)


![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)
